2-(Methylamino)cyclohexan-1-ol; hydrochloride is a chemical compound with significant relevance in organic chemistry and medicinal research. It is classified as an amine and an alcohol, featuring both a hydroxyl group and a methylamino group attached to a cyclohexane ring. The molecular formula for this compound is , with a molecular weight of approximately 165.66 g/mol. This compound exists in the hydrochloride salt form, which enhances its solubility in water and stability for various applications.
The compound is often synthesized for research purposes, particularly in the fields of medicinal chemistry and pharmacology. It is classified under various categories including:
The synthesis of 2-(methylamino)cyclohexan-1-ol; hydrochloride typically involves several steps:
This multi-step synthesis allows for the selective introduction of functional groups while maintaining the integrity of the cyclohexane ring structure .
The molecular structure of 2-(methylamino)cyclohexan-1-ol; hydrochloride can be represented as follows:
InChI=1S/C7H15NO.ClH/c1-8-6-4-2-3-5-7(6)9;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1
FYCHSSMOBVREJM-ZJLYAJKPSA-N
This structure indicates that it has a chiral center at the carbon atom adjacent to the hydroxyl group, leading to potential stereoisomerism. The compound has two enantiomers, which can exhibit different biological activities .
2-(Methylamino)cyclohexan-1-ol; hydrochloride can undergo various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis .
The mechanism of action for 2-(methylamino)cyclohexan-1-ol; hydrochloride involves its interaction with specific biological targets, primarily enzymes and receptors. It may function as:
Research into its precise mechanisms continues, particularly regarding its therapeutic potential in various medical applications .
Key properties of 2-(methylamino)cyclohexan-1-ol; hydrochloride include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 165.66 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in water |
Melting Point | Approximately 122–123 °C |
These properties are critical for determining its behavior in various chemical environments and applications .
2-(Methylamino)cyclohexan-1-ol; hydrochloride has several important applications:
The compound's diverse applications underscore its significance in both academic research and industrial contexts .
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0